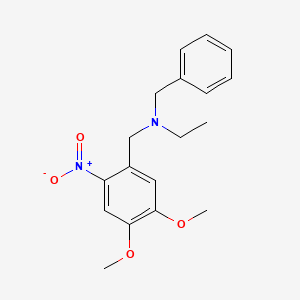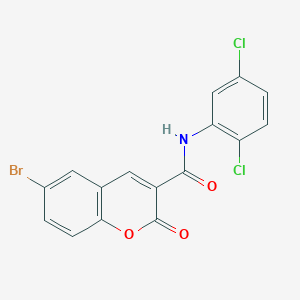
N-cyclopentyl-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3,4-diethoxybenzamide, also known as CPDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDEB is a benzamide derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
作用机制
The mechanism of action of N-cyclopentyl-3,4-diethoxybenzamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cyclopentyl-3,4-diethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-cyclopentyl-3,4-diethoxybenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3,4-diethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclopentyl-3,4-diethoxybenzamide has antioxidant and anti-inflammatory effects. In vivo studies have shown that N-cyclopentyl-3,4-diethoxybenzamide has neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases. N-cyclopentyl-3,4-diethoxybenzamide has also been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-cyclopentyl-3,4-diethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclopentyl-3,4-diethoxybenzamide is also readily available from commercial sources. However, N-cyclopentyl-3,4-diethoxybenzamide has some limitations for lab experiments. It is not soluble in water, which can make it challenging to use in aqueous systems. N-cyclopentyl-3,4-diethoxybenzamide is also relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for research on N-cyclopentyl-3,4-diethoxybenzamide. One direction is to further elucidate the mechanism of action of N-cyclopentyl-3,4-diethoxybenzamide and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclopentyl-3,4-diethoxybenzamide in vivo to determine its potential as a therapeutic agent. Additionally, N-cyclopentyl-3,4-diethoxybenzamide could be used as a lead compound for the development of new drugs targeting various diseases. Finally, further studies could be conducted to optimize the synthesis method of N-cyclopentyl-3,4-diethoxybenzamide and develop more efficient synthetic routes.
合成方法
N-cyclopentyl-3,4-diethoxybenzamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-cyclopentyl-3,4-diethoxybenzamide.
科学研究应用
N-cyclopentyl-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-cyclopentyl-3,4-diethoxybenzamide has been shown to have neuroprotective effects against oxidative stress and has been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, N-cyclopentyl-3,4-diethoxybenzamide has been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In medicinal chemistry, N-cyclopentyl-3,4-diethoxybenzamide has been studied as a potential lead compound for the development of new drugs targeting various diseases.
属性
IUPAC Name |
N-cyclopentyl-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-19-14-10-9-12(11-15(14)20-4-2)16(18)17-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAZEFUCGWDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,4-diethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
